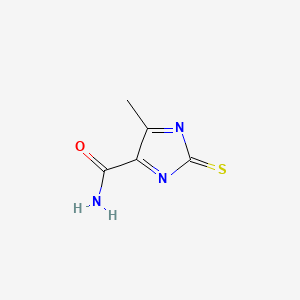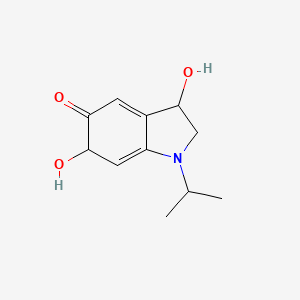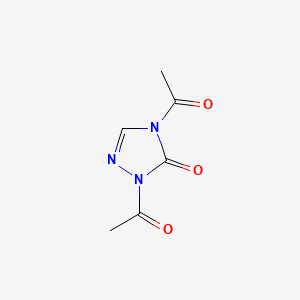
5-Methyl-2-sulfanylideneimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-sulfanylideneimidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 5-position, a thioxo group at the 2-position, and a carboxamide group at the 4-position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-sulfanylideneimidazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amido-nitrile with a suitable sulfur source, followed by cyclization to form the imidazole ring . The reaction conditions often involve the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-sulfanylideneimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
5-Methyl-2-sulfanylideneimidazole-4-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Methyl-2-sulfanylideneimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-thioxo-2H-imidazole-4-carboxamide: Lacks the methyl group at the 5-position.
5-methyl-2-oxo-2H-imidazole-4-carboxamide: Contains an oxo group instead of a thioxo group.
2-thioxo-2H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
5-Methyl-2-sulfanylideneimidazole-4-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioxo group, in particular, can enhance its reactivity and potential biological activities compared to similar compounds .
Propriétés
Numéro CAS |
129015-07-2 |
|---|---|
Formule moléculaire |
C5H5N3OS |
Poids moléculaire |
155.175 |
Nom IUPAC |
5-methyl-2-sulfanylideneimidazole-4-carboxamide |
InChI |
InChI=1S/C5H5N3OS/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9) |
Clé InChI |
UXXYUZHKIYLZPA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=S)N=C1C(=O)N |
Synonymes |
2H-Imidazole-4-carboxamide,5-methyl-2-thioxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)

![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)
![2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol](/img/structure/B588777.png)
